molecular formula C14H7NNa2O8S2 B5027875 Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate

Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate

Cat. No.: B5027875
M. Wt: 427.3 g/mol
InChI Key: GBFODFRJBFRVKC-UHFFFAOYSA-L
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Description

Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate is a chemical compound with the empirical formula C14H6Na2O8S2. It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of 5-amino-9,10-dioxoanthracene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfuric acid to anthraquinone derivatives under high temperature and pressure, followed by neutralization and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments .

Scientific Research Applications

Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) under light exposure, causing oxidative damage to cellular structures .

Comparison with Similar Compounds

Similar Compounds

    Disodium anthraquinone-2,6-disulfonate: Similar in structure but with different sulfonation positions.

    Disodium anthraquinone-1,5-disulfonate: Another derivative with distinct sulfonation sites.

    Disodium anthraquinone-2-sulfonate: A monosulfonated derivative with unique properties.

Uniqueness

Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate is unique due to its specific sulfonation pattern and amino group, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO8S2.2Na/c15-12-9(25(21,22)23)5-4-7-11(12)14(17)6-2-1-3-8(24(18,19)20)10(6)13(7)16;;/h1-5H,15H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFODFRJBFRVKC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NNa2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.